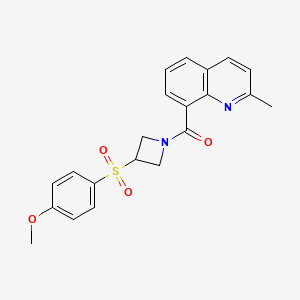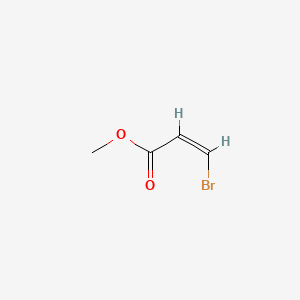![molecular formula C22H28N6O3 B2977652 1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848279-26-5](/img/structure/B2977652.png)
1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a purine structure (a type of nitrogen-containing heterocycle), which is a common structure in many biological molecules like DNA and RNA. The molecule also contains a morpholine ring, which is a common feature in many drugs due to its ability to improve solubility and bioavailability .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. Generally, compounds containing a morpholine ring are quite polar and therefore have good solubility in water .Applications De Recherche Scientifique
Synthesis and Characterization
This compound is related to a class of chemicals that have been the focus of synthesis and characterization studies. For example, Han Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives to study their solid-state fluorescence emission and solvatochromism for potential applications in pH sensing and logic gates due to their unique photophysical properties (Han Yan et al., 2017). Similarly, A. Karimian et al. (2017) reported on the synthesis and characterization of derivatives involving morpholine and pyrimidine frameworks, focusing on their structural confirmation through spectroscopic and microanalytical techniques (A. Karimian et al., 2017).
Photophysical Properties
The study of photophysical properties is significant for the development of novel materials. Han Yan et al. (2017) explored the potential of pyrimidine-phthalimide derivatives as solid-state fluorescence emitters and colorimetric pH sensors, highlighting the compound's utility in developing photonic materials with specific applications (Han Yan et al., 2017).
Potential Applications in Biochemistry and Materials Science
The compound's structural analogs have been explored for their receptor affinity, suggesting potential applications in biochemistry and pharmacology. For instance, Zagórska et al. (2016) synthesized derivatives to evaluate their biological activity, indicating the compound's relevance in designing ligands for specific receptors (A. Zagórska et al., 2016). Additionally, Archika C. Barve et al. (2009) investigated mixed-ligand copper(II) complexes for DNA binding and cleavage, demonstrating the compound's application in studying interactions with biological macromolecules (Archika C. Barve et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-16-14-27(17-6-4-3-5-7-17)21-23-19-18(28(21)15-16)20(29)26(22(30)24(19)2)9-8-25-10-12-31-13-11-25/h3-7,16H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCWXVDJQFZFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-(2-morpholinoethyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2977570.png)

![[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2977573.png)
![2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid](/img/structure/B2977577.png)

![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2977579.png)
![Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2977582.png)

![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)

![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2977591.png)